molecular formula C11H14OS2 B3189467 Ethoxy-phenethylsulfanyl-methanethione CAS No. 3278-36-2

Ethoxy-phenethylsulfanyl-methanethione

Cat. No.: B3189467
CAS No.: 3278-36-2
M. Wt: 226.4 g/mol
InChI Key: QFUAGRDNVOJONZ-UHFFFAOYSA-N
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Description

Ethoxy-phenethylsulfanyl-methanethione (CAS 3278-36-2) is a sulfur-containing organic compound characterized by an ethoxy group (–OCH₂CH₃), a phenethyl moiety (C₆H₅–CH₂CH₂–), and a sulfanyl-methanethione functional group (–S–C(=S)–).

Properties

CAS No.

3278-36-2

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

O-ethyl 2-phenylethylsulfanylmethanethioate

InChI

InChI=1S/C11H14OS2/c1-2-12-11(13)14-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

QFUAGRDNVOJONZ-UHFFFAOYSA-N

SMILES

CCOC(=S)SCCC1=CC=CC=C1

Canonical SMILES

CCOC(=S)SCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfur-Containing Analogues

a. Thiophene Derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol )
  • Key Differences: Thiophene-based compounds feature a sulfur heterocycle, whereas Ethoxy-phenethylsulfanyl-methanethione has a linear sulfanyl-methanethione chain.
  • Implications : The absence of a conjugated aromatic system (as in thiophene) may reduce stability under oxidative conditions compared to thiophene derivatives .
b. Sulfate Esters (e.g., Nonylphenol triethoxy ether sulfate ammonium salt )
  • Key Differences: Sulfate esters (–OSO₃⁻) are ionic and highly water-soluble, unlike the neutral and lipophilic sulfanyl-methanethione group. The ethoxy chain in Nonylphenol derivatives is longer (triethoxy vs. single ethoxy in the target compound), affecting environmental persistence and biodegradability.
  • Implications : this compound’s lower water solubility may limit its environmental mobility compared to sulfate esters .

Ethoxy- and Methoxy-Substituted Compounds

a. Methoxyacetyl Fentanyl Hydrochloride
  • Key Differences : While both compounds contain alkoxy groups, Methoxyacetyl fentanyl has a methoxy (–OCH₃) group attached to an acetylated amine structure, contrasting with the ethoxy-phenethyl chain in the target compound.
  • Implications : The ethoxy group’s larger size may increase steric hindrance, reducing binding affinity in biological systems compared to methoxy analogs .
b. Flavones and Phenolic Acids (e.g., 5-hydroxy-3’,4’,7-trimethoxyflavone )
  • Key Differences : Flavones often feature hydroxyl (–OH) and methoxy (–OCH₃) groups on aromatic rings, which participate in hydrogen bonding. This compound lacks hydroxyl groups but includes a thione, altering solubility and redox properties.

Data Table: Comparative Analysis of Key Features

Compound Name Functional Groups Solubility Profile Stability Notes Key References
This compound –OCH₂CH₃, –S–C(=S)–, C₆H₅–CH₂CH₂– Low (lipophilic) Sensitive to nucleophiles
Nonylphenol triethoxy ether sulfate –(OCH₂CH₂)₃–, –OSO₃⁻ High (water-soluble) Persistent in aquatic systems
5-Hydroxy-3’,4’,7-trimethoxyflavone –OH, –OCH₃ (aromatic) Moderate (polar) Oxidatively stable
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, –NHCH₃ Moderate Prone to ring-opening reactions

Research Findings and Implications

  • Reactivity : The thione group in this compound is a reactive site for nucleophilic attack, distinguishing it from sulfate esters (ionic) and flavones (hydrogen-bonding). This property could be exploited in synthesizing heterocyclic compounds .
  • Biological Interactions : Structural parallels to methoxy-substituted pharmaceuticals (e.g., Methoxyacetyl fentanyl) suggest possible CNS activity, though the thione group’s electrophilicity might pose toxicity risks .

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